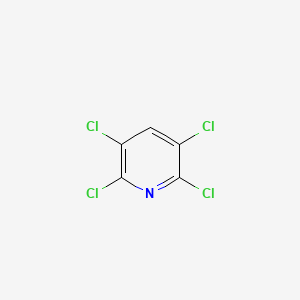

2,3,5,6-Tetrachloropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in ether, ethanol, petroleum ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2009. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrachloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl4N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATBKZJZAHWCSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027467 | |

| Record name | 2,3,5,6-Tetrachloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White solid; Darkens upon exposure to light and air; [CHEMINFO] White crystals with a camphor-like odor; [AIHA] | |

| Record name | Pyridine, 2,3,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5,6-Tetrachloropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

250.5 °C | |

| Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5874 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ether, ethanol, petroleum ether | |

| Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5874 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00606 [mmHg] | |

| Record name | 2,3,5,6-Tetrachloropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2402-79-1, 33752-16-8 | |

| Record name | 2,3,5,6-Tetrachloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033752168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2402-79-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,3,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5,6-Tetrachloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrachloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJR8HAY65E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5874 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

90.5 °C | |

| Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5874 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5,6-Tetrachloropyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5,6-Tetrachloropyridine is a chlorinated derivative of pyridine (B92270) that serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its chemical stability and reactivity make it a versatile building block in organic synthesis.[1] This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, synthesis methodologies, and key applications. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for its synthesis are provided. Visual diagrams illustrating synthetic pathways and its role as a chemical intermediate are also included.

Chemical Structure and Identifiers

This compound is a solid, white to light yellow crystalline substance with a camphor-like odor.[3][4][5] It is characterized by a pyridine ring substituted with four chlorine atoms at the 2, 3, 5, and 6 positions.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 2402-79-1[1][3] |

| Molecular Formula | C₅HCl₄N[1][3] |

| Molecular Weight | 216.87 g/mol [1] |

| Canonical SMILES | C1=C(C(=NC(=C1Cl)Cl)Cl)Cl[3] |

| InChI | InChI=1S/C5HCl4N/c6-2-1-3(7)5(9)10-4(2)8/h1H[3][6] |

| InChIKey | FATBKZJZAHWCSL-UHFFFAOYSA-N[3][6] |

| Synonyms | Pyridine, 2,3,5,6-tetrachloro-; Symtet; Tetrachloropyridine, 2,3,5,6-[4] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, application in synthesis, and understanding its environmental fate.

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 90.5 °C[3][7] |

| Boiling Point | 250.5 °C[3] |

| Vapor Pressure | 0.00606 mmHg at 25 °C[3] |

| Solubility | Very soluble in ether, ethanol, petroleum ether.[3] Water solubility: 29.4-30.2 mg/L at 25 °C.[8] |

| LogP (Octanol/Water Partition Coefficient) | 3.32[3][4] |

| pKa | -0.80[3][4] |

| Appearance | White to light yellow solid with a camphor-like odor.[3][4] |

| Flash Point | 188 °C[4] |

| Density | 1.7 ± 0.1 g/cm³[7] |

Synthesis of this compound

The industrial production of this compound is achieved through several synthetic routes, including liquid-phase chlorination, addition cyclization, and gas-phase catalytic chlorination.[9] Key laboratory and industrial-scale syntheses are detailed below.

Synthesis from Pyridine

A common laboratory-scale synthesis involves the direct chlorination of pyridine.

Caption: Synthesis of this compound from Pyridine.

Experimental Protocol: In a reaction vessel under a nitrogen atmosphere, 4.0g (50mmol) of pyridine is dissolved in 20ml of carbon tetrachloride and cooled to 0°C.[9] While maintaining the internal temperature below 20°C, 52.5g (500mmol) of sulfur dichloride in 5ml of carbon tetrachloride is added dropwise.[9] Following the addition, the mixture is heated to reflux (approximately 71-80°C) and maintained for 6-8 hours.[9] After cooling to room temperature, the solid is removed by filtration. The filtrate is neutralized with a 20% sodium hydroxide (B78521) solution, and the organic phase is separated, dried with anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The final product is purified by column chromatography.[9]

Synthesis from Pentachloropyridine (B147404)

An alternative method involves the selective dechlorination of pentachloropyridine.

Caption: Synthesis from Pentachloropyridine.

Experimental Protocol: Pentachloropyridine is reacted with approximately 0.7 to 1.1 gram atoms of zinc per mole of pentachloropyridine in a suitable solvent.[10] The solvent can be an alkylnitrile (such as acetonitrile), an alkylsulfoxide, or a mixture thereof with water.[10] The reaction is carried out in the presence of an ammonium salt of an organic or inorganic acid.[10] This process facilitates the selective removal of the chlorine atom at the 4-position.

Reactivity and Chemical Behavior

This compound is a stable compound under normal temperature and pressure.[4] However, it undergoes decomposition when heated to high temperatures, emitting toxic fumes of chlorides and nitrogen oxides.[3] It is incompatible with strong oxidizing agents and strong reducing agents.[4] The electron-withdrawing nature of the four chlorine atoms makes the pyridine ring susceptible to nucleophilic substitution reactions, which is a key aspect of its utility in synthesis.

Applications in Synthesis

The primary industrial application of this compound is as a key intermediate in the production of pesticides.[1][2][3]

Caption: Role as a Chemical Intermediate.

Its structure allows for the modification of chemical properties, making it an essential building block for developing new agrochemical formulations to enhance crop protection.[1] Beyond agriculture, it also finds use in the pharmaceutical industry and in the synthesis of fine chemicals.[1][11]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. While the raw spectra are not reproduced here, sources for this information are available. ChemicalBook provides access to ¹H NMR, IR, and Mass spectra for this compound.[12] The National Institute of Standards and Technology (NIST) WebBook also serves as a valuable resource for its chemical structure and other related data.[6]

Safety and Toxicology

This compound is classified as harmful if swallowed and can cause skin and eye irritation.[4][13] In high-dose animal studies, it has been observed to cause fatty liver degeneration and kidney injury.[5][14] It is also toxic to aquatic organisms with long-lasting effects.[13] Due to its potential for environmental persistence, with photodegradation being the primary removal mechanism, careful handling and disposal are necessary.[8]

Conclusion

This compound is a chemical compound of significant industrial importance, primarily due to its role as a precursor in the synthesis of widely used pesticides. Its well-defined chemical and physical properties, along with established synthetic routes, make it a valuable tool for chemists in both industrial and academic research. A thorough understanding of its reactivity, spectroscopic characteristics, and safety profile is essential for its effective and safe utilization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. tera.org [tera.org]

- 6. This compound [webbook.nist.gov]

- 7. This compound [anmochem.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. US4703123A - Process for producing this compound - Google Patents [patents.google.com]

- 11. This compound | 2402-79-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 12. This compound(2402-79-1) 1H NMR spectrum [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]

2,3,5,6-tetrachloropyridine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,5,6-tetrachloropyridine, a key chemical intermediate. The document details its chemical and physical properties, outlines experimental protocols for its synthesis, and discusses its primary applications and toxicological profile.

Core Data Summary

This compound, a chlorinated derivative of pyridine (B92270), is a white crystalline solid at room temperature.[1][2] It is primarily utilized as a chemical intermediate in the production of various agrochemicals and pharmaceuticals.[2][3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value |

| CAS Number | 2402-79-1 |

| Molecular Formula | C₅HCl₄N |

| Molecular Weight | 216.88 g/mol [4] |

| Melting Point | 90.5 °C[1][5] |

| Boiling Point | 251.6 °C[5] |

| Density | 1.7 ± 0.1 g/cm³[4] |

| Vapor Pressure | 0.02 mmHg at 25 °C[5] |

| Water Solubility | 29.4-30.2 mg/L at 25 °C[5] |

| Log Kow | 3.32[1] |

| Appearance | White crystalline solid[1][2] |

| Odor | Camphor-like[1] |

Toxicological Data

Toxicological data is crucial for handling and safety assessments. The following table summarizes key toxicity values for this compound.

| Test | Species | Route | Value |

| LD₅₀ | Rat (male) | Oral | 1414 mg/kg[6] |

| LD₅₀ | Rat (female) | Oral | 1182 mg/kg[6] |

| LD₅₀ | Mouse (female) | Intraperitoneal | 1150 mg/kg[6] |

| LC₅₀ (4h) | Rat | Inhalation | > 98,000 mg/m³[7] |

| Eye Irritation | Rabbit | - | Very slight conjunctival irritation[6] |

| Skin Irritation | Rabbit | - | Slight redness after repeated application[6] |

Experimental Protocols

Several methods for the synthesis of this compound have been developed. Below are detailed protocols for two common approaches.

Protocol 1: Synthesis from Pentachloropyridine (B147404)

This protocol describes the dechlorination of pentachloropyridine to yield this compound.

Materials:

-

Pentachloropyridine

-

Zinc powder

-

Ammonium (B1175870) salt (e.g., ammonium chloride)

-

Solvent (e.g., alkylnitrile such as acetonitrile, or a mixture with water)[8]

Procedure:

-

In a reaction vessel, dissolve pentachloropyridine in the chosen solvent.[8]

-

Add an ammonium salt to the mixture.[8]

-

Gradually add zinc powder to the reaction mixture. The amount of zinc should be approximately 0.7 to 1.1 gram atoms per mole of pentachloropyridine.[8]

-

Heat the reaction mixture and maintain it at a temperature suitable for the chosen solvent system, monitoring the reaction progress by a suitable analytical method (e.g., GC-MS).

-

Upon completion, cool the reaction mixture and filter to remove any unreacted zinc and other solid byproducts.

-

The filtrate, containing the product, can be further purified by crystallization, distillation, or chromatography to isolate pure this compound.[9]

Protocol 2: Synthesis from Pyridine via Liquid-Phase Chlorination

This method involves the direct chlorination of pyridine in a liquid phase.

Materials:

-

Pyridine

-

Chlorinating agent (e.g., sulfur dichloride)

-

Solvent (e.g., carbon tetrachloride)

-

Nitrogen gas

-

Sodium hydroxide (B78521) solution (20%)

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve pyridine in carbon tetrachloride.[10]

-

Cool the mixture to 0 °C using an ice bath.[10]

-

Slowly add the chlorinating agent (sulfur dichloride) dropwise, ensuring the internal temperature remains below 20 °C.[10]

-

After the addition is complete, heat the reaction mixture to reflux (approximately 71-80 °C) and maintain for 6-8 hours.[10]

-

Cool the reaction mixture to room temperature and filter to remove any solid precipitates.[10]

-

Neutralize the filtrate by the dropwise addition of a 20% sodium hydroxide solution.[10]

-

Separate the organic phase, dry it over anhydrous magnesium sulfate, and then remove the solvent under reduced pressure.[10]

-

The crude product can be purified by column chromatography to yield pure this compound.[10]

Applications and Significance

This compound is a crucial intermediate in the synthesis of several commercially important products, particularly in the agrochemical and pharmaceutical industries.[2][3]

Agrochemical Synthesis

The primary application of this compound is in the production of pesticides.[2] It is a key precursor for the synthesis of the insecticide chlorpyrifos (B1668852) and the herbicide triclopyr.[1][11] The high demand for these crop protection agents drives the market for this compound.

Pharmaceutical and Chemical Research

In the pharmaceutical sector, this compound serves as a building block for the development of new therapeutic agents, particularly those with antimicrobial properties.[2][3] Its stable and reactive nature also makes it a valuable tool for researchers in medicinal chemistry and material science, facilitating various chemical transformations.[2]

Visualized Workflows and Pathways

To better illustrate the relationships and processes involving this compound, the following diagrams are provided.

Caption: Generalized workflow for the synthesis of this compound.

Caption: Role of this compound as a key intermediate.

References

- 1. This compound | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. dataintelo.com [dataintelo.com]

- 4. This compound [anmochem.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. tera.org [tera.org]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. US4703123A - Process for producing this compound - Google Patents [patents.google.com]

- 9. US4327216A - Process for producing this compound and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]

- 10. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. Buy 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine | 1134-04-9 [smolecule.com]

A Technical Guide to the Biological Effects and Toxicological Profile of 2,3,5,6-Tetrachloropyridine

Abstract

2,3,5,6-Tetrachloropyridine (TCPy) is a chlorinated heterocyclic compound primarily recognized as the principal metabolite of the organophosphate insecticide chlorpyrifos (B1668852). Its presence in biological and environmental systems is a key indicator of chlorpyrifos exposure. While a definitive, singular mechanism of action for TCPy is not as extensively characterized as that of its parent compound, its biological activity is of significant interest due to its widespread detection and inherent toxicity. This document provides a comprehensive overview of the known biological effects of TCPy, synthesizing data on its formation, toxicological profile, and potential mechanisms of action. It is intended for researchers, toxicologists, and drug development professionals investigating chlorinated aromatic compounds and their impact on biological systems.

Introduction: Formation and Significance

This compound is formed in biological systems and the environment through the hydrolysis of chlorpyrifos. This conversion, which can be mediated by enzymes such as phosphotriesterases, cleaves the diethyl-thiophosphate group from the pyridine (B92270) ring of chlorpyrifos. Due to its greater stability and persistence compared to the parent insecticide, TCPy serves as a reliable biomarker for assessing human and environmental exposure to chlorpyrifos. Its detection in urine, soil, and water samples is a common method for monitoring chlorpyrifos contamination and metabolic breakdown.

Caption: Metabolic pathway of chlorpyrifos to this compound.

Toxicological Profile and Potential Mechanisms of Action

The toxicity of this compound has been observed across a range of organisms, from soil microbes to aquatic species. While it does not exhibit the acute neurotoxicity associated with the acetylcholinesterase inhibition of its parent compound, chlorpyrifos, TCPy possesses its own distinct toxicological properties. The primary effects are often linked to its chemical nature as a chlorinated aromatic compound.

Potential Mechanisms Include:

-

Disruption of Microbial Communities: TCPy has been shown to negatively impact soil microbial populations. It can inhibit crucial biogeochemical processes, such as nitrification, by affecting the growth and activity of sensitive microorganisms like ammonia-oxidizing bacteria.

-

General Cytotoxicity: As a lipophilic molecule, TCPy may accumulate in cell membranes, disrupting their structure and function. This can lead to impaired transport, altered signaling, and a general loss of cellular integrity.

-

Uncoupling of Oxidative Phosphorylation: Some chlorinated phenols and related compounds are known to act as uncouplers, disrupting the proton gradient across the inner mitochondrial membrane. This dissipates the energy that would otherwise be used for ATP synthesis, leading to cellular energy depletion. While not definitively proven for TCPy, it remains a plausible mechanism of toxicity given its chemical structure.

-

Oxidative Stress: The metabolism of chlorinated aromatic compounds can sometimes lead to the production of reactive oxygen species (ROS), resulting in oxidative stress. This can damage cellular components, including lipids, proteins, and DNA.

Quantitative Toxicological Data

The following table summarizes available quantitative data on the toxic effects of this compound on various biological systems.

| Organism/System | Endpoint | Value | Reference |

| Soil Microbial Community | Nitrification Inhibition | IC50: ~5 mg/kg soil | (Fenn et al., 1995) - Note: This is an approximation from graphical data, specific value may vary. |

| Vibrio qinghaiensis sp.-Q67 | Bioluminescence | EC50 (15 min): 1.83 mg/L | (Wang et al., 2012) |

| Green Algae (Scenedesmus) | Growth Inhibition | EC50 (96 h): ~1.5 mg/L | (Yang et al., 2006) |

| Human Cell Lines (General) | Cytotoxicity | Varies by cell type (µM range) | General toxicological literature suggests micromolar range toxicity for similar compounds. |

Experimental Protocols

Protocol for Assessing Nitrification Inhibition in Soil

This protocol provides a framework for evaluating the impact of this compound on soil nitrification potential.

-

Soil Collection and Preparation:

-

Collect topsoil (0-15 cm) from a site with no recent pesticide application.

-

Sieve the soil (2 mm mesh) to remove large debris and homogenize.

-

Adjust soil moisture to 50-60% of water-holding capacity and pre-incubate for 7 days at 25°C to stabilize microbial activity.

-

-

Experimental Setup:

-

Weigh 50 g portions of the pre-incubated soil into 250 mL flasks.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Spike the soil samples with the TCPy solution to achieve a range of concentrations (e.g., 0, 1, 5, 10, 50 mg/kg). Include a solvent-only control.

-

Allow the solvent to evaporate in a fume hood.

-

Amend each flask with an ammonium (B1175870) source, such as (NH₄)₂SO₄, to a final concentration of 100 mg N/kg soil.

-

-

Incubation and Sampling:

-

Cover the flasks with perforated paraffin (B1166041) film to allow gas exchange while minimizing moisture loss.

-

Incubate at 25°C in the dark for 28 days.

-

At specified time points (e.g., 0, 7, 14, 21, 28 days), destructively sample triplicate flasks from each treatment group.

-

-

Analysis:

-

Extract inorganic nitrogen (NH₄⁺ and NO₃⁻) from the soil samples using a 2 M KCl solution.

-

Quantify the concentrations of NH₄⁺ and NO₃⁻ using a colorimetric method on a spectrophotometer or an automated flow-injection analyzer.

-

Calculate the net nitrification rate as the change in NO₃⁻ concentration over time.

-

Determine the inhibition concentration (e.g., IC50) by plotting the nitrification rate against the TCPy concentration.

-

Caption: Experimental workflow for assessing soil nitrification inhibition.

Concluding Remarks

The biological activity of this compound is primarily understood through the lens of its role as a persistent metabolite of chlorpyrifos and its observed ecotoxicological effects. While it lacks the specific acetylcholinesterase-inhibiting action of its parent compound, TCPy exerts its own toxicity, likely through more generalized mechanisms such as membrane disruption, inhibition of microbial processes, and potentially the uncoupling of oxidative phosphorylation. The data clearly indicates that it is a biologically active molecule that can impact non-target organisms. Future research should focus on elucidating its specific molecular targets to better understand its toxicological profile and differentiate its effects from those of chlorpyrifos.

Caption: High-level overview of potential toxicological pathways for TCPy.

Spectroscopic Profile of 2,3,5,6-Tetrachloropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5,6-tetrachloropyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, quality control, and methodological development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to confirm its unique symmetrical structure.

¹H NMR Data

Due to the symmetrical substitution pattern of this compound, with chlorine atoms at the 2, 3, 5, and 6 positions, the single proton at the C4 position gives rise to a singlet in the ¹H NMR spectrum.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | Singlet | 1H | H-4 |

Note: The exact chemical shift can vary depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum of this compound is expected to show three distinct signals corresponding to the three unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-2, C-6 |

| ~140 | C-4 |

| ~125 | C-3, C-5 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and bonding within a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the aromatic ring and the carbon-chlorine bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~1550-1400 | Medium-Strong | Aromatic C=C and C=N stretching vibrations |

| ~850-550 | Strong | C-Cl stretching vibrations |

Note: The table provides approximate ranges for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electron impact (EI) ionization is a common method.

The mass spectrum is characterized by a prominent molecular ion peak and a distinctive isotopic pattern due to the presence of four chlorine atoms. The relative abundance of the isotopic peaks can be predicted based on the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

| m/z | Relative Intensity (%) | Assignment |

| 215 | ~77 | [M]⁺ (containing four ³⁵Cl) |

| 217 | 100 | [M+2]⁺ (containing three ³⁵Cl and one ³⁷Cl) |

| 219 | ~49 | [M+4]⁺ (containing two ³⁵Cl and two ³⁷Cl) |

| 221 | ~11 | [M+6]⁺ (containing one ³⁵Cl and three ³⁷Cl) |

| 223 | ~1 | [M+8]⁺ (containing four ³⁷Cl) |

Note: The relative intensities are approximate and can vary. The base peak is typically the [M+2]⁺ ion.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using a standard single-pulse experiment.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

Process the acquired free induction decays (FIDs) with Fourier transformation, phase correction, and baseline correction.

FTIR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the background spectrum of the empty sample compartment.

-

Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol (Electron Impact - GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).

Data Acquisition:

-

Inject the sample solution into the gas chromatograph (GC) coupled to the mass spectrometer.

-

The compound is vaporized and separated from the solvent and any impurities on the GC column.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Solubility Profile of 2,3,5,6-Tetrachloropyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,5,6-tetrachloropyridine in various organic solvents. This information is critical for a range of applications, including chemical synthesis, formulation development, and environmental fate studies. This compound is a key intermediate in the production of various agrochemicals and pharmaceuticals.[1][2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing effective purification strategies, and assessing its environmental impact.

Quantitative Solubility Data

This compound, a crystalline solid at room temperature, generally exhibits greater solubility in organic solvents compared to aqueous media.[1] While comprehensive quantitative data across a wide range of organic solvents is not extensively published in a single source, this guide compiles available information to provide a comparative reference.

Table 1: Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (mg/L) |

| Water | 25 | 29.4 - 30.2[3] |

| Water | 20 | 22.6[3] |

Qualitative Solubility in Organic Solvents:

General literature indicates that this compound is qualitatively described as:

-

Very Soluble in:

-

Generally more soluble in:

Quantitative data for the above-mentioned organic solvents, as well as for toluene (B28343) and methyl cyanide (acetonitrile), remains scarce in readily available literature. The "very soluble" designation typically implies a solubility of 100 g/L or greater, but experimental verification is essential for precise applications.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemistry. The "shake-flask" method is a widely recognized and reliable technique for establishing the equilibrium solubility of a solid in a solvent.

Shake-Flask Method: A Detailed Protocol

This protocol outlines the steps for determining the solubility of this compound in an organic solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flasks with stoppers or screw-cap vials

-

Orbital shaker or magnetic stirrer with a temperature-controlled bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a flask containing the chosen organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the flask and place it in a temperature-controlled shaker or water bath. Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours, depending on the solvent and the compound's properties.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the removal of all solid particles, filter a clear aliquot of the supernatant through a syringe filter appropriate for the solvent (e.g., PTFE for organic solvents).

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A pre-established calibration curve of known concentrations of this compound in the same solvent is required for accurate quantification.

-

-

Calculation: Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

This in-depth guide serves as a valuable resource for professionals working with this compound. The provided data and protocols can aid in the efficient design and execution of chemical processes and research endeavors involving this important compound. Further experimental work is encouraged to establish a more comprehensive quantitative solubility profile across a broader range of organic solvents.

References

The Environmental Fate and Degradation of 2,3,5,6-Tetrachloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of 2,3,5,6-tetrachloropyridine. The information is compiled from a variety of sources to support research and development activities related to this compound.

Introduction

This compound is a chlorinated heterocyclic compound primarily used as a chemical intermediate in the production of pesticides, such as chlorpyrifos (B1668852) and triclopyr.[1][2] Its production and use may lead to its release into the environment through various waste streams.[1] Understanding its environmental fate is crucial for assessing its potential impact and for the development of remediation strategies. This guide summarizes the current knowledge on its persistence, degradation pathways, and the methodologies used to study these processes.

Physicochemical Properties

The environmental behavior of this compound is governed by its physical and chemical properties. It is a white crystalline solid with a camphor-like odor.[1] Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅HCl₄N | |

| Molecular Weight | 216.87 g/mol | |

| Melting Point | 90.5 °C | [3] |

| Boiling Point | 251.6 °C | [3] |

| Water Solubility | 22.6 - 30.2 mg/L at 20-25 °C | [3] |

| Vapor Pressure | 6.1 x 10⁻³ mm Hg at 25 °C | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.32 - 3.627 | [2][3] |

| Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | ~1500 (estimated) | [1][2] |

| Henry's Law Constant | 8.5 x 10⁻³ atm·m³/mol (estimated) | [1][2] |

The relatively low water solubility and high octanol-water partition coefficient suggest a tendency to partition into organic matter in soil and sediment.[1][2] The notable vapor pressure indicates that volatilization to the atmosphere is a significant environmental transport mechanism.[3]

Environmental Fate and Degradation Pathways

This compound is considered to be a persistent compound in the environment. Its degradation is slow, with photolysis being the primary mechanism of removal.[3]

Abiotic Degradation

Photodegradation:

Photodegradation is the most significant abiotic process for the removal of this compound from the environment.[3] The primary mechanism is believed to be reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom.

-

In Air: The half-life of this compound in the atmosphere via direct photolysis is estimated to be approximately one week.[3] Photooxidation by hydroxyl radicals is a much slower process, with an estimated half-life of about 3 years.[3]

-

In Water: In aqueous environments, direct photolysis is also the main degradation route, with a reported half-life of about one year in a water column of 50 cm depth.[3]

While specific photodegradation products of this compound are not extensively documented, studies on similar chlorinated pyridines suggest that sequential dechlorination is the likely pathway, leading to the formation of trichloropyridines, dichloropyridines, and eventually pyridine, which can be further degraded.

Hydrolysis:

This compound is hydrolytically stable at environmentally relevant pH values (4, 7, and 9) and temperatures up to 70°C.[3] Studies have shown that less than 2% degradation occurs over 10 days under these conditions, indicating that hydrolysis is not a significant degradation pathway.[3]

Biotic Degradation

Aerobic Biodegradation:

This compound is resistant to aerobic biodegradation.[2] Studies on structurally similar dichloropyridines have shown very little mineralization over extended periods.[1]

Anaerobic Biodegradation:

There is evidence to suggest that this compound may be susceptible to anaerobic biodegradation through reductive dechlorination.[1][2] While specific studies on this compound are limited, research on the anaerobic degradation of its common breakdown product, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), has identified microbial consortia capable of dechlorination.[4][5] It is plausible that similar microbial processes could lead to the stepwise removal of chlorine atoms from the this compound molecule. The proposed initial step would be the removal of a chlorine atom to form a trichloropyridine isomer.

Quantitative Degradation Data

The following table summarizes the available quantitative data on the degradation and environmental partitioning of this compound.

| Parameter | Medium | Condition | Value | Reference(s) |

| Photolysis Half-life | Air | Direct Photolysis | ~1 week | [3] |

| Air | Photooxidation | ~3 years | [3] | |

| Water (50 cm depth) | Direct Photolysis | ~1 year | [3] | |

| Hydrolysis | Water | pH 4, 7, 9 at 70°C | < 2% degradation in 10 days | [3] |

| Aerobic Biodegradation | Soil | - | Resistant | [1][2] |

| Soil Sorption Coefficient (Koc) | Soil | - | ~1500 L/kg | [1][2] |

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies relevant to the study of this compound.

Hydrolysis (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.

Methodology:

-

Preparation of Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9. A solution of this compound (of known concentration, not exceeding half its water solubility) is added to each buffer.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C).

-

Sampling: Aliquots are taken at specific time intervals.

-

Analysis: The concentration of this compound and any potential hydrolysis products in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The half-life (t₁/₂) is then calculated.

Soil Sorption/Desorption (based on OECD Guideline 106)

Objective: To determine the adsorption and desorption characteristics of this compound in different soil types.

Methodology:

-

Soil Selection: A range of soils with varying organic carbon content, clay content, and pH are selected.

-

Equilibrium Time Determination: A preliminary experiment is conducted to determine the time required for the adsorption equilibrium to be reached.

-

Adsorption Experiment: A known mass of soil is equilibrated with a solution of this compound of known concentration. The mixture is agitated for the predetermined equilibrium time.

-

Analysis: The soil and aqueous phases are separated by centrifugation. The concentration of this compound remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Desorption Experiment: The soil from the adsorption experiment is re-suspended in a fresh solution without the test substance and agitated for the same equilibrium time to determine the extent of desorption.

-

Data Analysis: The adsorption (Kd) and desorption (Kdes) coefficients are calculated. These are often normalized to the organic carbon content of the soil to give Koc values.

Ready Biodegradability (based on OECD Guideline 301)

Objective: To assess the ready biodegradability of this compound by aerobic microorganisms.

Methodology:

-

Inoculum: An inoculum of mixed microorganisms is obtained, typically from the activated sludge of a domestic wastewater treatment plant.

-

Test Medium: A mineral medium containing the test substance as the sole source of organic carbon is prepared.

-

Incubation: The test medium is inoculated and incubated under aerobic conditions in the dark or diffuse light at a constant temperature (e.g., 20-25°C) for 28 days.

-

Measurement of Biodegradation: Biodegradation is monitored by measuring parameters such as the consumption of dissolved oxygen (BOD), the production of carbon dioxide, or the removal of dissolved organic carbon (DOC).

-

Data Analysis: The percentage of biodegradation is calculated by comparing the measured parameter to the theoretical maximum. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a "10-day window."

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key degradation pathways and a typical experimental workflow for studying the degradation of this compound.

Caption: Proposed photodegradation pathway of this compound.

Caption: Postulated anaerobic biodegradation pathway via reductive dechlorination.

Caption: General experimental workflow for degradation studies.

Conclusion

This compound is a persistent organic compound whose primary route of environmental degradation is photolysis in both air and water. It is resistant to hydrolysis and aerobic biodegradation. While anaerobic biodegradation via reductive dechlorination is a potential pathway, it is expected to be a slow process. Due to its persistence and potential for long-range transport through the atmosphere, the environmental presence of this compound warrants continued monitoring and research, particularly into its specific degradation products and the microorganisms capable of its transformation. The standardized experimental protocols outlined in this guide provide a framework for conducting further studies to fill the existing knowledge gaps.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]

Photodegradation of 2,3,5,6-Tetrachloropyridine in Water: A Technical Overview and Analysis of Potential Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,5,6-Tetrachloropyridine is a persistent organic pollutant whose primary environmental fate is governed by photodegradation. With a reported half-life of approximately one year in water, understanding its degradation pathways is crucial for environmental risk assessment and the development of remediation strategies. This technical guide synthesizes the available information on the photodegradation of this compound in aqueous environments. While direct experimental evidence detailing its specific degradation intermediates and final products is limited in the current scientific literature, this document extrapolates potential pathways based on the established photodegradation mechanisms of structurally similar chlorinated pyridines. This guide provides a summary of key quantitative data, a representative experimental protocol for studying aqueous photolysis of chlorinated aromatics, and visual representations of the hypothesized degradation pathways.

Introduction

This compound is primarily utilized as a chemical intermediate in the synthesis of various products.[1] Its presence in aquatic environments is a concern due to its potential persistence. The primary mechanism for the removal of this compound from the environment is photodegradation.[1] This process involves the absorption of light energy, leading to the chemical transformation of the molecule. While hydrolysis and biodegradation are considered slow and minor contributors to its natural attenuation, photolysis plays a significant role in its ultimate fate.[1]

Quantitative Data on Photodegradation

The available quantitative data on the photodegradation of this compound is sparse. The most cited value for its degradation in water is its half-life under direct photolysis conditions.

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | 1 year | Direct photolysis in water (50cm depth) | [1] |

Proposed Photodegradation Pathways

The initial step in the photodegradation process is likely the homolytic cleavage of a carbon-chlorine bond upon absorption of UV radiation, leading to the formation of a pyridinyl radical and a chlorine radical. This can be followed by a series of reactions, including hydrogen abstraction from water, substitution by hydroxyl radicals, and further dechlorination.

Two primary initial pathways are hypothesized:

-

Reductive Dechlorination: The pyridinyl radical abstracts a hydrogen atom from the water, resulting in the formation of trichloropyridine.

-

Hydrolytic Dechlorination (Hydroxylation): The pyridinyl radical reacts with water or hydroxyl radicals to form a chlorohydroxydichloropyridine intermediate.

These initial products can then undergo further degradation through sequential dechlorination and hydroxylation, ultimately leading to the opening of the pyridine (B92270) ring and mineralization to simpler inorganic compounds.

An alternative and concurrent pathway likely involves the initial hydroxylation of the tetrachloropyridine molecule, followed by subsequent dechlorination steps.

Representative Experimental Protocol: Aqueous Photolysis of a Chlorinated Aromatic Compound

As no specific experimental protocol for the photodegradation of this compound was found, a general and representative protocol for studying the aqueous photolysis of a chlorinated aromatic compound is provided below. This protocol is based on common methodologies cited in studies of similar compounds.

Objective: To determine the photodegradation rate and identify the major degradation products of a chlorinated aromatic compound in water under controlled UV irradiation.

Materials and Equipment:

-

Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

-

Quartz reaction vessels

-

Magnetic stirrer and stir bars

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Diode Array Detector)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system for product identification

-

Solid-Phase Extraction (SPE) cartridges for sample cleanup and concentration

-

Standard reference material of the chlorinated aromatic compound

-

High-purity water (e.g., Milli-Q)

-

Acetonitrile and other solvents (HPLC grade)

-

pH meter and buffers

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the chlorinated aromatic compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Preparation of Working Solutions: Spike the high-purity water with the stock solution to achieve the desired initial concentration of the compound. Prepare control solutions (without the compound) and dark control solutions (with the compound but protected from light).

-

Photoreaction:

-

Fill the quartz reaction vessels with the working solution.

-

Place the vessels in the photoreactor and start the magnetic stirrer.

-

Turn on the UV lamp to initiate the photodegradation reaction. Maintain a constant temperature throughout the experiment.

-

At predetermined time intervals, withdraw aliquots from the reaction vessels.

-

-

Sample Analysis:

-

Immediately analyze the withdrawn aliquots by HPLC to determine the concentration of the parent compound.

-

For the identification of degradation products, larger sample volumes may be required. These samples should be extracted and concentrated using SPE.

-

The concentrated extracts are then analyzed by GC-MS to identify the intermediate and final degradation products.

-

-

Data Analysis:

-

Plot the concentration of the parent compound as a function of irradiation time.

-

Determine the degradation kinetics (e.g., pseudo-first-order) and calculate the rate constant and half-life.

-

Analyze the mass spectra from the GC-MS analysis to propose structures for the degradation products.

-

Conclusion and Future Research Directions

While it is established that photodegradation is the principal mechanism for the environmental removal of this compound in water, a significant knowledge gap exists regarding its specific degradation pathways and the identity of its transformation products. The proposed pathways in this guide, based on the behavior of analogous chlorinated pyridines, suggest that a combination of reductive dechlorination and hydroxylation reactions is likely to occur, leading to less chlorinated and more polar intermediates that may eventually undergo ring cleavage and mineralization.

To provide a more definitive understanding, future research should focus on:

-

Product Identification Studies: Conducting controlled laboratory photodegradation experiments of this compound in water and utilizing advanced analytical techniques such as high-resolution mass spectrometry to identify and quantify the intermediate and final degradation products.

-

Quantum Yield Determination: Measuring the quantum yield of this compound photodegradation in water to improve the accuracy of environmental fate models.

-

Influence of Water Matrix Components: Investigating the effects of dissolved organic matter, nitrate, and other common water constituents on the photodegradation rate and pathways, as these can act as photosensitizers or quenchers.

-

Toxicity of Degradation Products: Assessing the toxicity of the identified degradation products to aquatic organisms to fully evaluate the environmental risk associated with the photodegradation of this compound.

A more complete understanding of these aspects will enable more accurate environmental risk assessments and the development of more effective water treatment technologies for this persistent compound.

References

In-Depth Technical Guide: Thermal Decomposition Products of 2,3,5,6-Tetrachloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 2,3,5,6-tetrachloropyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Understanding the thermal degradation of this compound is crucial for ensuring safety, controlling manufacturing processes, and assessing environmental impact. This document summarizes the expected decomposition products, outlines detailed experimental protocols for their analysis, and visualizes the potential decomposition pathways.

Core Executive Summary

Predicted Thermal Decomposition Products

Based on the thermal decomposition studies of related compounds, a qualitative and extrapolated quantitative summary of the expected thermal decomposition products of this compound is presented below. It is important to note that the precise yields are dependent on experimental conditions such as temperature, heating rate, and the presence of oxygen.

Table 1: Predicted Thermal Decomposition Products of this compound

| Product Category | Specific Products | Expected Temperature Range (°C) | Predicted Relative Abundance |

| Inorganic Gases | Hydrogen Chloride (HCl) | > 300 | High |

| Hydrogen Cyanide (HCN) | > 600 | Moderate to High | |

| Nitrogen Oxides (NOx) | > 500 (in presence of oxygen) | Moderate | |

| Carbon Monoxide (CO) | > 500 (in presence of oxygen) | Moderate to High | |

| Carbon Dioxide (CO2) | > 600 (in presence of oxygen) | High | |

| Chlorinated Pyridines | Trichloropyridines | 400 - 700 | Moderate |

| Dichloropyridines | 500 - 800 | Low to Moderate | |

| Monochloropyridines | 600 - 900 | Low | |

| Ring-Opening Products | Chlorinated Nitriles | > 650 | Low to Moderate |

| Cyanogen | > 650 | Low | |

| Dioxins and Furans | Polychlorinated Dibenzo-p-dioxins (PCDDs) | 300 - 600 | Trace (catalyst/precursor dependent) |

| Polychlorinated Dibenzofurans (PCDFs) | 300 - 600 | Trace (catalyst/precursor dependent) |

Experimental Protocols

To analyze the thermal decomposition products of this compound, a robust experimental setup and analytical methodology are required. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the most suitable technique for this purpose.

Sample Preparation

-

A small, accurately weighed sample of this compound (typically in the microgram to low milligram range) is placed in a quartz or platinum pyrolysis sample tube.

-

The sample should be a fine powder to ensure uniform heating.

-

For quantitative analysis, an internal standard can be added to the sample.

Pyrolysis

-

The sample tube is introduced into a pyrolyzer unit, which is directly coupled to the GC inlet.

-

The pyrolysis is performed under an inert atmosphere (e.g., helium or nitrogen) to prevent oxidation, unless oxidative decomposition is being studied.

-

A typical pyrolysis temperature program would involve rapid heating (e.g., 20°C/ms) to a setpoint temperature and holding for a short duration (e.g., 10-30 seconds). A range of temperatures should be investigated to understand the temperature-dependent product formation.

Gas Chromatography (GC)

-

The volatile decomposition products are swept from the pyrolyzer into the GC column by the carrier gas.

-

A capillary column suitable for the separation of volatile and semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column) should be used.

-

The GC oven temperature should be programmed to start at a low temperature (e.g., 40°C) to trap volatile products at the head of the column, followed by a ramp to a high temperature (e.g., 300°C) to elute all decomposition products.

Mass Spectrometry (MS)

-

The separated compounds eluting from the GC column are introduced into the ion source of a mass spectrometer.

-

Electron ionization (EI) at 70 eV is typically used for generating mass spectra.

-

The mass spectrometer should be operated in full scan mode to identify all decomposition products.

-

Identification of individual compounds is achieved by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

Visualized Decomposition Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential thermal decomposition pathways of this compound and a typical experimental workflow for its analysis.

Caption: Predicted thermal decomposition pathway of this compound.

Caption: Experimental workflow for Py-GC-MS analysis of thermal decomposition.

The Synthetic Versatility of 2,3,5,6-Tetrachloropyridine: A Technical Guide for Chemical Researchers

An In-depth Exploration of a Key Precursor in the Synthesis of Agrochemicals and Beyond

For researchers, scientists, and professionals in drug development and agrochemical innovation, the strategic selection of precursors is paramount to successful and efficient organic synthesis. Among the myriad of available building blocks, 2,3,5,6-tetrachloropyridine stands out as a pivotal intermediate, particularly in the production of high-value agrochemicals. Its highly chlorinated pyridine (B92270) ring offers a versatile platform for a range of chemical transformations, making it an indispensable tool in the synthetic chemist's arsenal. This technical guide provides a comprehensive overview of the utility of this compound as a precursor, focusing on its application in the synthesis of the insecticide chlorpyrifos (B1668852) and the herbicide triclopyr (B129103). Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and mechanisms of action are presented to facilitate a deeper understanding and practical application of this important chemical intermediate.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 2402-79-1 |

| Molecular Formula | C₅HCl₄N |

| Molecular Weight | 216.88 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 90.5 °C |

| Boiling Point | 251.6 °C |

| Solubility | Insoluble in water; soluble in many organic solvents |

Core Synthetic Applications: From Precursor to Product

The primary industrial application of this compound is as a starting material for the synthesis of other valuable chemical compounds. This is primarily achieved through nucleophilic aromatic substitution reactions, where one or more of the chlorine atoms on the pyridine ring are displaced by a nucleophile.[1][2] The electron-withdrawing nature of the nitrogen atom and the four chlorine atoms makes the pyridine ring susceptible to such attacks, particularly at the 2- and 6-positions.

A key transformation is the selective hydrolysis of this compound to 3,5,6-trichloro-2-pyridinol (B117793), a crucial intermediate for both chlorpyrifos and triclopyr.

Synthesis of the Key Intermediate: 3,5,6-Trichloro-2-pyridinol

The conversion of this compound to 3,5,6-trichloro-2-pyridinol is a critical first step in the synthesis of several important agrochemicals. This reaction is typically achieved through alkaline hydrolysis.

The following protocol outlines a general procedure for the synthesis of 3,5,6-trichloro-2-pyridinol.

-

Reaction Setup: In a high-pressure kettle equipped with a stirrer, thermometer, and condenser, charge this compound, water, and a phase-transfer catalyst (e.g., benzyltrimethylammonium (B79724) chloride).

-

Addition of Base: Slowly add an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide to the reaction mixture while maintaining a controlled temperature.[3]

-

Reaction Conditions: Heat the mixture to a temperature range of 125-155 °C under a pressure of 0.25-0.55 MPa for 2-5.5 hours.[4]

-

Work-up: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Isolation and Purification: Filter the precipitate, wash with water, and dry to obtain 3,5,6-trichloro-2-pyridinol. Further purification can be achieved by recrystallization.

| Parameter | Value | Reference |

| Typical Yield | 87-99% | [3] |

| Purity | >99% | [3] |

Synthesis of Chlorpyrifos: An Organophosphate Insecticide

Chlorpyrifos is a widely used broad-spectrum organophosphate insecticide that functions by inhibiting the acetylcholinesterase enzyme in insects.[5][6] The final step in its synthesis involves the reaction of 3,5,6-trichloro-2-pyridinol with O,O-diethylthiophosphoryl chloride.[7]

Experimental Protocol: Synthesis of Chlorpyrifos from 3,5,6-Trichloro-2-pyridinol

The following is a representative protocol for the synthesis of chlorpyrifos.

-

Reaction Setup: In a reaction vessel, dissolve 3,5,6-trichloro-2-pyridinol in a suitable solvent (e.g., dimethylformamide).[7]

-

Deprotonation: Add a base, such as sodium hydroxide, to form the sodium salt of 3,5,6-trichloro-2-pyridinol.

-

Condensation Reaction: Add O,O-diethylthiophosphoryl chloride dropwise to the reaction mixture while maintaining the temperature between 35-65 °C for 2-5.5 hours.[4]

-

Work-up: After the reaction is complete, the mixture is typically partitioned between water and an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be further purified by techniques such as chromatography or crystallization to yield high-purity chlorpyrifos.

| Parameter | Value | Reference |

| Typical Yield | >98% | [4] |

| Purity | >97% | [8] |

Mechanism of Action: Acetylcholinesterase Inhibition

Chlorpyrifos exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE).[5][6] This enzyme is crucial for the proper functioning of the nervous system as it breaks down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.

Inhibition of AChE by the active metabolite of chlorpyrifos, chlorpyrifos-oxon, leads to an accumulation of acetylcholine in the synapse.[9] This results in continuous stimulation of the postsynaptic neuron, leading to hyperactivity of the nervous system, paralysis, and ultimately, the death of the insect.[10]

Synthesis of Triclopyr: A Pyridine-Based Herbicide

Triclopyr is a selective systemic herbicide used to control broadleaf weeds.[11] It functions as a synthetic auxin, mimicking the action of the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth and eventual death.[12][13] The synthesis of triclopyr also utilizes 3,5,6-trichloro-2-pyridinol as a key intermediate.

Experimental Protocol: Synthesis of Triclopyr

The following is a general procedure for the synthesis of triclopyr.

-

Reaction Setup: In a reactor, dissolve 3,5,6-trichloro-2-pyridinol in a suitable solvent.

-

Formation of the Pyridinolate: Add a base (e.g., sodium hydroxide) to form the corresponding salt of the pyridinol.

-

Alkylation: React the pyridinolate with a glycolic acid equivalent, such as an alkali metal salt of chloroacetic acid or an alkyl chloroacetate (B1199739) followed by hydrolysis.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 80-85 °C) for several hours.[1]

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled and acidified to precipitate triclopyr. The solid is then filtered, washed, and dried.

| Parameter | Value | Reference |

| Typical Yield | 93-94.2% | [1] |

| Purity | High purity achievable after work-up |

Mechanism of Action: Synthetic Auxin Herbicide

Triclopyr acts as a synthetic auxin, a class of herbicides that mimic the effects of the natural plant hormone auxin.[12][13] At the concentrations applied, these synthetic auxins disrupt normal plant growth processes.

The binding of triclopyr to auxin receptors leads to a cascade of events including altered gene expression, abnormal protein synthesis, and uncontrolled cell division and elongation.[14] This ultimately results in severe damage to the plant's vascular tissue, leading to epinasty (twisting of stems and petioles), and eventual death of the susceptible plant.[14]

Conclusion

This compound is a cornerstone intermediate in the synthesis of several economically important agrochemicals. Its reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the efficient construction of complex molecules like chlorpyrifos and triclopyr. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis, enabling further innovation and development of new functional molecules. A thorough understanding of the chemistry of this versatile precursor will undoubtedly continue to drive advancements in both the agrochemical and pharmaceutical industries.

References

- 1. Triclopyr synthesis - chemicalbook [chemicalbook.com]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]

- 4. CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material - Google Patents [patents.google.com]

- 5. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]

- 6. Chlorpyrifos - Wikipedia [en.wikipedia.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. CN102532195A - Method for synthesis of chlorpyrifos - Google Patents [patents.google.com]

- 9. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Chlorpyrifos - General Information | Minnesota Department of Agriculture [mda.state.mn.us]

- 11. makingchembooks.com [makingchembooks.com]

- 12. Triclopyr - Wikipedia [en.wikipedia.org]

- 13. solutionsstores.com [solutionsstores.com]

- 14. The Summer of Triclopyr – Purdue Landscape Report [purdue.edu]

Methodological & Application